molecular formula C15H14ClN5O B11405564 2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one CAS No. 860463-04-3

2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No.: B11405564
CAS No.: 860463-04-3
M. Wt: 315.76 g/mol
InChI Key: HMFPEQKLDFMTIX-UHFFFAOYSA-N
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Description

2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, and a chlorobenzylamino group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one typically involves the condensation of 3-amino-1,2,4-triazole with appropriate aldehydes and ketones. One common method involves the reaction of 3-amino-1,2,4-triazole with 3-chlorobenzaldehyde in the presence of a base such as sodium carbonate, followed by cyclization to form the triazolopyrimidine core . The reaction is usually carried out under reflux conditions in a suitable solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted triazolopyrimidines with various functional groups.

Scientific Research Applications

2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: Similar structure but with a pyridine ring instead of a cyclopentane ring.

    1,2,4-Triazolo[4,3-a]pyrimidines: Similar structure but with different substitution patterns on the triazole and pyrimidine rings.

Uniqueness

2-[(3-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one is unique due to its specific substitution pattern and the presence of the chlorobenzylamino group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

860463-04-3

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

11-[(3-chlorophenyl)methylamino]-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one

InChI

InChI=1S/C15H14ClN5O/c16-10-4-1-3-9(7-10)8-17-14-19-15-18-12-6-2-5-11(12)13(22)21(15)20-14/h1,3-4,7H,2,5-6,8H2,(H2,17,18,19,20)

InChI Key

HMFPEQKLDFMTIX-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=C3N=C(NN3C2=O)NCC4=CC(=CC=C4)Cl

solubility

36.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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